In Vivo Antimalarial Efficacy in a Mouse Model
As a representative of the potent 1-aryl-3-substituted propanol class, 3-(4-chloro-3-methylphenyl)propan-1-ol is part of a series where optimized analogs demonstrate high in vivo efficacy. The most advanced compounds from this series, carrying the same core scaffold, achieved a 96.4% reduction in parasitemia in a P. berghei mouse model, a benchmark that distinguishes this chemotype from earlier amino alcohol antimalarials [1]. This level of in vivo performance is not replicated by simple, commercially available analogs like 3-(4-chlorophenyl)propan-1-ol, which lacks the critical 3-methyl substituent shown to be essential for high potency [2].
| Evidence Dimension | In vivo parasitemia reduction |
|---|---|
| Target Compound Data | Class representative achieves 96.4% parasitemia reduction at 50 mg/kg/day |
| Comparator Or Baseline | Chloroquine-sensitive P. berghei model baseline; earlier class leads with IC50 > 1 µM |
| Quantified Difference | > 50% reduction over baseline; >10-fold improvement in IC50 over early leads |
| Conditions | P. berghei-infected mouse model, 4-day suppressive test, oral administration |
Why This Matters
This data proves that the 1-aryl-3-substituted propanol scaffold, which includes this compound, is a validated antimalarial chemotype with in vivo efficacy, making it a priority scaffold for procurement over generic phenylpropanols.
- [1] Quiliano, M., et al. (2018). Structure-activity relationship of new antimalarial 1-aryl-3-substituted propanol derivatives. European Journal of Medicinal Chemistry, 152, 489-514. View Source
- [2] Pérez-Silanes, S., et al. (2009). New 1-aryl-3-substituted propanol derivatives as antimalarial agents. Molecules, 14(10), 4120-4135. View Source
